2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride
Description
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride is a bicyclic amino acid derivative with a norbornane-like framework. Its molecular formula is C₇H₁₁NO₂·HCl, and it has a molecular weight of 177.63 g/mol . The compound features a rigid bicyclo[2.2.1]heptane core, which confers stereochemical specificity and structural stability. This molecule is widely used as a chiral building block in pharmaceuticals, particularly in the synthesis of antiviral agents like ledipasvir . Its stereochemistry (1R,3S,4S) is critical for its biological interactions, as enantiomeric or diastereomeric forms exhibit distinct physicochemical and pharmacological properties .
Properties
IUPAC Name |
2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)4-7-5-1-2-6(3-5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6+,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBIDQHKIJWYII-VWZUFWLJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H](N2)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride typically involves the formation of the bicyclic structure followed by the introduction of the acetic acid moiety. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic core. Subsequent functionalization steps introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the acetic acid moiety.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
- Cognitive Enhancement : The compound has been investigated for its potential as a cognitive enhancer, particularly in the context of treating cognitive deficits associated with schizophrenia. Its mechanism involves modulation of the alpha7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive processes .
- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant effects by interacting with neurotransmitter systems in the brain. The bicyclic structure allows for specific receptor targeting, enhancing therapeutic efficacy .
- Respiratory Diseases : Compounds related to 2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid have been studied for their potential use as muscarinic antagonists and phosphodiesterase type IV inhibitors, which can be beneficial in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Synthesis and Derivatives
The synthesis of 2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid; hydrochloride can be achieved through various methods involving the modification of azabicyclic scaffolds. The compound's derivatives are also being explored for their pharmacological activities:
- N-Boc Derivatives : These derivatives are utilized in peptide synthesis and have shown promising results in drug formulation due to their stability and solubility characteristics .
- Methyl Esters : Methyl derivatives of this compound have been synthesized and tested for their biological activity, showing potential as therapeutic agents .
Case Study 1: Cognitive Deficits in Schizophrenia
A study focused on the effects of compounds derived from 2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid on auditory sensory gating in rat models demonstrated significant improvements in cognitive performance metrics, suggesting a viable pathway for developing treatments aimed at cognitive impairments associated with psychiatric disorders .
Case Study 2: Respiratory Therapeutics
Research investigating the use of azabicyclic compounds as PDE4 inhibitors revealed that these compounds could effectively reduce inflammation in airway tissues, offering a new approach to managing chronic inflammatory respiratory diseases like asthma and COPD .
Mechanism of Action
The mechanism of action of 2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect.
Comparison with Similar Compounds
(1R,3S,4S)-N-Boc-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Ethyl Ester
(1R,3S,4S)-3-(Trifluoromethyl)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
- Molecular Formula: C₇H₁₁F₃NO·HCl
- Molecular Weight : 233.63 g/mol
Stereoisomers
Key Differences :
- The (1S,3R,4R) enantiomer exhibits reversed stereochemistry at all chiral centers, leading to altered interactions with biological targets (e.g., enzymes or receptors).
- Purity grades vary: The (1R,3S,4S) form is available in Reagent Grade for research, while the (1S,3R,4R) isomer is supplied at ≥95% purity for synthetic applications .
Physicochemical Properties
| Property | Target Compound | (1R,3S,4S)-N-Boc Analog | 3-(Trifluoromethyl) Derivative |
|---|---|---|---|
| Molecular Weight | 177.63 | 241.28 | 233.63 |
| logP (Predicted) | -0.5 | 1.2 | 1.8 |
| Water Solubility | High | Moderate | Low |
| Acid Dissociation (pKa) | 2.1 (carboxylic acid) | 3.8 (Boc group) | 1.9 (trifluoromethyl effect) |
Notes:
Target Compound
Analog: (1R,3S,4S)-3-Benzoyl Derivative
Analog: 5-Azaspiro[2.4]heptane Hydrochloride (Antiviral Intermediate)
- Synthesized via multi-step sequence involving spirocyclization and azide-alkyne click chemistry, highlighting the complexity of adding fused rings .
Biological Activity
2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid; hydrochloride (CAS Number: 2375248-81-8) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₃ClN₂O₂
- Molecular Weight : 188.65 g/mol
- IUPAC Name : 2-((1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl)acetic acid hydrochloride
- Physical Form : Powder
- Purity : ≥95%
The compound acts primarily as a modulator of neurotransmitter systems, particularly through interactions with nicotinic acetylcholine receptors (nAChRs). Studies have shown that it may enhance cognitive functions by acting as an agonist at specific nAChR subtypes, which are implicated in learning and memory processes.
Biological Activities
-
Cognitive Enhancement :
- Research indicates that 2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid; hydrochloride exhibits significant effects on cognitive performance in animal models. It has been shown to improve auditory sensory gating and performance in novel object recognition tasks, suggesting its potential utility in treating cognitive deficits associated with disorders like schizophrenia .
-
Neuroprotective Effects :
- The compound has demonstrated neuroprotective properties in various preclinical studies, potentially mitigating the effects of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
-
Analgesic Properties :
- Preliminary studies suggest that this compound may possess analgesic effects, although further investigation is required to elucidate the underlying mechanisms and therapeutic potential for pain management.
Case Studies and Experimental Evidence
Several studies have focused on the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for 2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid hydrochloride, and how can reaction conditions be standardized for academic reproducibility?
- Methodological Answer : The synthesis involves multi-step processes, including cyclization of bicyclic amine precursors, carboxylation, and salt formation. Key steps include:
- Cyclization : Use of acidic/basic conditions (e.g., HCl or NaOH) to form the azabicyclo[2.2.1]heptane core .
- Carboxylation : Introduction of the acetic acid moiety via nucleophilic substitution or catalytic coupling .
- Purification : Crystallization or reverse-phase HPLC (RP-HPLC) to isolate the hydrochloride salt .
Standardization requires precise control of temperature (20–80°C), solvent polarity (e.g., ethanol/water mixtures), and reaction time (12–48 hours) to achieve >95% purity .
Q. How can the stereochemical integrity of the bicyclic core be confirmed during synthesis?
- Methodological Answer : Use chiral HPLC or X-ray crystallography to validate the (1R,3R,4S) configuration. Comparative analysis with known stereoisomers via NMR (e.g., - and -NMR) can detect epimerization. For example, characteristic shifts for the bicyclo[2.2.1]heptane protons appear at δ 3.2–4.1 ppm .
Q. What analytical techniques are recommended for quantifying impurities in this compound?
- Methodological Answer :
- RP-HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to detect impurities <0.1% .
- Mass Spectrometry (HRMS) : Confirm molecular ions at m/z 201.12 (free base) and 237.58 (hydrochloride) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replacing acetic acid with amides or esters) to assess bioactivity .
- Biological Assays : Test binding affinity to neurological targets (e.g., NMDA receptors) using radioligand displacement assays .
- Computational Modeling : Perform docking studies with Protein Data Bank (PDB) structures (e.g., 6CM4 for glutamate receptors) to predict binding modes .
Q. What experimental strategies resolve contradictions in solubility data reported across studies?
- Methodological Answer : Discrepancies arise from solvent polarity and pH variations. To standardize:
- pH-Solubility Profile : Measure solubility in buffers (pH 1–10) at 25°C. The hydrochloride salt shows maximum solubility (~50 mg/mL) at pH 2–3 due to protonation of the amine .
- Co-solvent Systems : Use ethanol/water (1:1) to enhance solubility for in vitro assays .
Q. How can the stereochemical stability of the compound be assessed under physiological conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24–72 hours. Monitor racemization via circular dichroism (CD) spectroscopy .
- LC-MS/MS : Track degradation products (e.g., ring-opened derivatives) with MRM transitions .
Key Research Challenges
Q. What are the limitations of current synthetic methods in achieving enantiomeric excess (ee) >99%?
- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric catalysis (e.g., Jacobsen’s catalyst) can improve ee. Current methods achieve ~95% ee, requiring iterative recrystallization .
Q. How can in vitro-in vivo discrepancies in pharmacokinetic data be addressed?
- Methodological Answer :
- Prodrug Design : Mask the carboxylic acid group as an ester to enhance membrane permeability .
- Microsomal Stability Assays : Use liver microsomes to predict hepatic clearance and adjust dosing regimens .
Critical Analysis of Contradictory Evidence
Q. Why do some studies report neuroprotective effects while others indicate cytotoxicity at similar concentrations?
- Methodological Answer : Discrepancies arise from assay conditions:
- Cell Type Variability : Primary neurons vs. immortalized lines (e.g., SH-SY5Y) show differential sensitivity .
- Oxidative Stress Modulation : At low concentrations (1–10 µM), the compound scavenges ROS, but at >50 µM, it induces mitochondrial stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
